molecular formula C17H23NO4S2 B2395359 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide CAS No. 1351631-19-0

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide

Cat. No.: B2395359
CAS No.: 1351631-19-0
M. Wt: 369.49
InChI Key: LNAOIEOCHUWQLF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the thiophene ring. One common method involves the use of N,N-dimethyliminium salts and basic hydrolysis to form intermediates, which are then further reacted to introduce the sulfonamide group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acetylation, selenium dioxide for oxidation, and palladium on carbon (Pd/C) for hydrogenation reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines.

Scientific Research Applications

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the isobutoxybenzenesulfonamide group provides additional steric hindrance, which can influence its interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-12(2)11-22-14-4-6-15(7-5-14)24(20,21)18-10-16(19)17-13(3)8-9-23-17/h4-9,12,16,18-19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAOIEOCHUWQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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